![molecular formula C17H18ClN3O2 B252253 N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252253.png)
N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as CEP-26401, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to have several interesting properties that make it a valuable tool for researchers.
Wirkmechanismus
The exact mechanism of action of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Specifically, this compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is an enzyme that plays a key role in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several interesting biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, this compound has been found to increase the levels of cAMP, which is a molecule that plays an important role in several physiological processes, including cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide has several advantages as a research tool, including its potent anti-inflammatory properties and its ability to inhibit the growth of cancer cells. However, there are also some limitations to its use in lab experiments. For example, this compound is relatively expensive and can be difficult to synthesize. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide. One area of interest is the development of more effective synthesis methods that would make this compound more widely available to researchers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects and safety profile of this compound.
Synthesemethoden
N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively complex and requires a high degree of skill and expertise.
Wissenschaftliche Forschungsanwendungen
N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been used in a wide range of scientific research applications, including the study of neurological disorders, cancer, and inflammation. This compound has been found to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Eigenschaften
Molekularformel |
C17H18ClN3O2 |
---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
N-[2-[[2-(4-chlorophenyl)acetyl]amino]ethyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-2-5-14(11-21-12)17(23)20-9-8-19-16(22)10-13-3-6-15(18)7-4-13/h2-7,11H,8-10H2,1H3,(H,19,22)(H,20,23) |
InChI-Schlüssel |
CHEXRDXXJIIYMV-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.